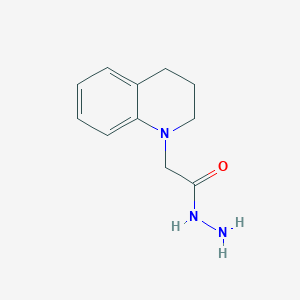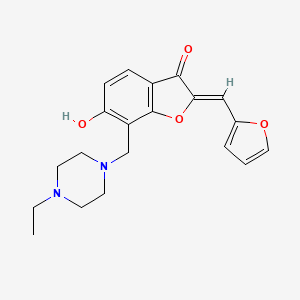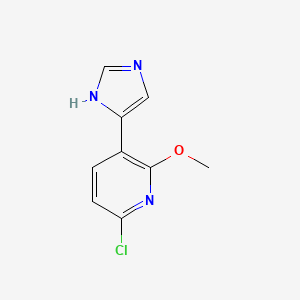![molecular formula C16H10ClF3N2O B3002099 2-[2-chloro-4-(trifluoromethyl)phenyl]-4-methyl-1(2H)-phthalazinone CAS No. 551921-15-4](/img/structure/B3002099.png)
2-[2-chloro-4-(trifluoromethyl)phenyl]-4-methyl-1(2H)-phthalazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-chloro-4-(trifluoromethyl)phenyl]-4-methyl-1(2H)-phthalazinone is an organic compound known for its unique chemical structure and properties. This compound features a phthalazinone core substituted with a chlorinated trifluoromethylphenyl group and a methyl group. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it valuable in various applications, particularly in pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-chloro-4-(trifluoromethyl)phenyl]-4-methyl-1(2H)-phthalazinone typically involves multiple steps One common method starts with the preparation of the intermediate 2-chloro-4-(trifluoromethyl)benzene This intermediate is then subjected to a series of reactions, including nitration, reduction, and cyclization, to form the phthalazinone core
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-chloro-4-(trifluoromethyl)phenyl]-4-methyl-1(2H)-phthalazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phthalazinone derivatives.
Aplicaciones Científicas De Investigación
2-[2-chloro-4-(trifluoromethyl)phenyl]-4-methyl-1(2H)-phthalazinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its stability and ability to modulate biological pathways. Research is ongoing to explore its efficacy in treating various diseases.
Industry: The compound’s chemical stability and reactivity make it valuable in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[2-chloro-4-(trifluoromethyl)phenyl]-4-methyl-1(2H)-phthalazinone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. Once inside the cell, it can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-4-(trifluoromethyl)benzene: An intermediate in the synthesis of the target compound, sharing the trifluoromethyl and chloro substituents.
4-methylphthalazinone: A structurally similar compound lacking the trifluoromethyl and chloro groups.
2-chloro-4-(trifluoromethyl)pyrimidine: Another compound with a trifluoromethyl and chloro substitution, but with a pyrimidine core instead of a phthalazinone core.
Uniqueness
2-[2-chloro-4-(trifluoromethyl)phenyl]-4-methyl-1(2H)-phthalazinone is unique due to the combination of its phthalazinone core and the specific substituents. The trifluoromethyl group imparts significant chemical stability and lipophilicity, while the chlorinated phenyl group enhances its reactivity and potential for further functionalization. This combination of properties makes it particularly valuable in applications requiring both stability and reactivity.
Propiedades
IUPAC Name |
2-[2-chloro-4-(trifluoromethyl)phenyl]-4-methylphthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2O/c1-9-11-4-2-3-5-12(11)15(23)22(21-9)14-7-6-10(8-13(14)17)16(18,19)20/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIXGDDGMKTTAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)C3=C(C=C(C=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(5-cyclopropylpyridin-3-yl)methyl]-5-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B3002019.png)
![1-methyl-3-(2-methylbenzyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3002021.png)

![Benzothiazole, 2-[(1-methylethyl)thio]-6-nitro-](/img/structure/B3002023.png)


![N-[(1-phenylpyrrolidin-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B3002030.png)


![(2E)-3-(furan-2-yl)-1-{4-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B3002035.png)
![Methyl 2-[2-(2-methoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B3002038.png)
